Product packaging for Dilevalol(Cat. No.:CAS No. 72487-32-2)

Dilevalol

Cat. No.: B1630385
CAS No.: 72487-32-2
M. Wt: 328.4 g/mol
InChI Key: SGUAFYQXFOLMHL-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dilevalol (B1670639) in Adrenergic Pharmacology

The journey to understanding this compound is rooted in the broader history of adrenergic receptor antagonists. The concept of adrenergic receptors, first proposed by Raymond P. Ahlquist in 1948, categorized the actions of catecholamines into α- and β-adrenoceptor-mediated responses. wikipedia.org This foundational work paved the way for the development of drugs that could selectively block these receptors. The first β-blocker, dichloroisoproterenol, was discovered in the 1950s, and subsequent research led to the development of clinically useful agents like propranolol (B1214883) in the 1960s. wikipedia.orgjove.com

The development of the first-generation β-blockers, while revolutionary, also revealed certain limitations. Blocking β-receptors alone could sometimes lead to unopposed α-receptor stimulation, causing vasoconstriction. wikipedia.org This observation spurred the development of agents that could block both α- and β-adrenergic receptors. Labetalol (B1674207) emerged as the pioneering drug in this class, offering the potential for a more balanced physiological effect by combining both blocking properties. jove.comwikipedia.org This dual-action was intended to mitigate the compensatory reflexes seen with single-receptor blockade. wikipedia.org

As analytical techniques advanced, the significance of stereochemistry in drug action became increasingly apparent. nih.gov Many drugs, including labetalol, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These different spatial arrangements can lead to significant variations in how each isomer interacts with biological targets like receptors and enzymes. nih.gov This realization provided a strong rationale for developing single-enantiomer drugs, or "chiral switches," with the aim of isolating the therapeutically beneficial effects and potentially reducing unwanted side effects associated with other isomers. nih.gov The investigation into the individual stereoisomers of labetalol was a direct consequence of this scientific evolution.

Development of Dual Alpha and Beta Adrenergic Receptor Blockers

This compound as an (R,R)-Stereoisomer of Labetalol

Labetalol possesses two chiral centers, resulting in four distinct stereoisomers. wikipedia.orgchiralpedia.com this compound is specifically the (R,R)-stereoisomer of labetalol. chiralpedia.comnewdrugapprovals.org

The chemical name for this compound is (R,R)-2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl} benzamide (B126). chiralpedia.com Its molecular formula is C₁₉H₂₄N₂O₃. newdrugapprovals.org The key to its identity lies in the specific three-dimensional arrangement of atoms around its two chiral carbons, designated as (R,R). chiralpedia.comsmolecule.com This precise configuration distinguishes it from the other three stereoisomers of labetalol: (S,R), (S,S), and (R,S). wikipedia.orgchiralpedia.com While sharing the same chemical formula and core structure as labetalol, the spatial arrangement of this compound's atoms is unique. smolecule.com

The pharmacological properties of labetalol's four stereoisomers are markedly different. The racemic mixture of labetalol, which is what is typically used clinically, contains approximately equal amounts of all four stereoisomers. chiralpedia.comnih.gov This mixture provides both α- and β-adrenergic receptor blocking activity. wikipedia.org

A breakdown of the individual stereoisomers reveals a fascinating division of activity:

(R,R)-isomer (this compound): This isomer is primarily a non-selective β-adrenergic receptor blocker with potent partial β2-agonist activity, contributing to its vasodilatory effects. chiralpedia.comncats.ionih.gov It possesses negligible α1-blocking activity. ncats.ionih.gov

(S,R)-isomer: This isomer is a potent α1-adrenergic receptor blocker. wikipedia.orgchiralpedia.com

(S,S)- and (R,S)-isomers: These two isomers are considered inactive. wikipedia.orgchiralpedia.com

This compound, when compared to the racemic labetalol, exhibits significantly greater β1-adrenoceptor blocking activity (approximately four times more potent) and vasodilatory activity (about seven times greater), which is attributed to its β2-agonist properties. chiralpedia.comnih.gov Conversely, this compound is substantially less potent than labetalol at α1-adrenergic receptors. ncats.io

Interactive Data Tables

Pharmacological Activity of Labetalol Stereoisomers

StereoisomerPrimary Activity
(R,R)-Dilevalol Non-selective β-blocker with β2-agonist activity. chiralpedia.comncats.ionih.gov
(S,R)-Labetalol Potent α1-blocker. wikipedia.orgchiralpedia.com
(S,S)-Labetalol Inactive. wikipedia.orgchiralpedia.com
(R,S)-Labetalol Inactive. wikipedia.orgchiralpedia.com

Comparative Potency of this compound vs. Racemic Labetalol

FeatureThis compound vs. Racemic LabetalolReference
β1-adrenoceptor blocking activity ~4 times more potent chiralpedia.com
Vasodilatory activity (β2-agonism) ~7 times more potent chiralpedia.comnih.gov
α1-adrenergic receptor blocking activity 3 to 10 times less potent ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O3 B1630385 Dilevalol CAS No. 72487-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043828
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75659-07-3, 72487-32-2
Record name (+)-Labetalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75659-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilevalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILEVALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Pharmacological Studies of Dilevalol

Molecular Mechanisms of Action

The pharmacological actions of Dilevalol (B1670639) are primarily mediated through its interactions with adrenergic receptors, leading to specific cellular and subcellular responses.

Adrenergic Receptor Binding Kinetics and Selectivity

This compound exhibits a complex binding profile to adrenergic receptors, distinguishing it from other beta-blockers and its parent compound, labetalol (B1674207).

This compound functions as a non-selective beta-adrenergic receptor antagonist, effectively blocking both beta-1 (β1) and beta-2 (β2) adrenoceptors ncats.ionih.govnewdrugapprovals.orgnih.gov. Its potency as a beta-antagonist is comparable to that of propranolol (B1214883), a well-established non-selective beta-blocker nih.govnih.gov. Compared to the racemic mixture of labetalol, this compound demonstrates approximately four times greater potency as a non-selective beta antagonist nih.gov. This antagonism contributes to its ability to modulate sympathetic tone by inhibiting the effects of endogenous catecholamines at these receptors.

A key characteristic differentiating this compound from labetalol is its minimal or negligible alpha-1 (α1) adrenergic receptor blocking activity nih.govncats.ionih.govnih.gov. Experimental data indicate that this compound is considerably less potent at α1-adrenergic receptors, being 3 to 10 times less potent than labetalol and 300 to 1000 times less potent than at β1-adrenergic receptors ncats.ionih.gov. Studies in animal models, specifically rats and dogs, have shown that at doses effective for antihypertensive and vasodilatory actions, this compound does not inhibit α1-adrenergic receptors nih.gov. This suggests that alpha-1 blockade is not a clinically significant component of this compound's antihypertensive response in humans ncats.io.

This compound possesses substantial partial agonist activity at beta-2 (β2) adrenoceptors, a property known as intrinsic sympathomimetic activity (ISA) ncats.ionih.govnih.govnih.gov. This selective β2-agonist activity is a defining feature, with this compound being approximately seven-fold more potent as a selective β2-agonist compared to the racemic labetalol nih.gov. Research has demonstrated that this compound exhibits more potent ISA than labetalol and greater β2-adrenoceptor selectivity than pindolol (B1678383) nih.govjst.go.jp. This partial agonism leads to vasodilation, as evidenced by its ability to relax histamine-induced contracture in isolated guinea-pig tracheal preparations in a dose-dependent manner nih.govjst.go.jp.

The distinct receptor binding profile of this compound can be summarized as follows:

Receptor TypeThis compound ActivityComparative Potency
Beta-1 (β1) AdrenergicAntagonistSimilar to propranolol nih.gov
Beta-2 (β2) AdrenergicAntagonist and Partial Agonist (ISA)4x more potent as β-antagonist than labetalol racemate nih.gov, 7x more potent as β2-agonist than labetalol racemate nih.gov, more potent ISA than labetalol nih.govjst.go.jp
Alpha-1 (α1) AdrenergicNegligible/Minimal Blockade3-10x less potent than labetalol ncats.io, 300-1000x less potent than at β1 receptors ncats.ionih.gov
Selective Alpha-1 Adrenergic Receptor Blockade

Signal Transduction Pathways Modulation

The interaction of this compound with adrenergic receptors leads to modulation of intracellular signal transduction pathways.

Adrenergic receptors, being G protein-coupled receptors (GPCRs), typically activate Gs proteins upon stimulation, which in turn leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels researchgate.net. This compound has been shown to stimulate cAMP accumulation, increasing it two-fold over basal levels ncats.iodrugbank.com. This partial agonist activity at β2 receptors, leading to increased cAMP, is crucial for its vasodilatory effects nih.govnih.gov.

The sustained activation or antagonism by this compound also influences receptor regulation. This compound has been observed to down-regulate β2-adrenoceptors in rat muscle L6 cells with an EC50 of 35.9 nM ncats.io. Studies indicate that this compound can maximally down-regulate β2 receptor density by 83%, a process mediated through the β2 adrenoceptor itself, and in some instances, independently of cAMP drugbank.com.

Comparative Pharmacology

Comparison with Other Antihypertensive Agents

Calcium Channel Blockers (e.g., Nifedipine)

This compound has been extensively compared with calcium channel blockers, such as nifedipine (B1678770), in the context of its antihypertensive efficacy. Large-scale, well-controlled clinical trials have indicated that this compound demonstrates comparable antihypertensive efficacy to nifedipine. nih.gov

A double-blind crossover study involving 16 hypertensive patients provided detailed insights into the comparative hemodynamic effects of this compound and nifedipine. The study revealed that both this compound and nifedipine were similarly effective in reducing systolic and diastolic blood pressure at rest. nih.govebi.ac.uknih.govscispace.com However, a notable difference emerged during exercise: this compound was more effective than nifedipine in limiting the exercise-induced increase in systolic blood pressure. nih.govebi.ac.uknih.govscispace.com Furthermore, this compound significantly decreased resting heart rate compared to nifedipine and also limited the exercise-induced rise in heart rate more effectively. nih.govebi.ac.uknih.govscispace.com While muscle blood flow at rest remained unaffected by either drug, this compound led to an increase in excess blood flow after exercise compared to placebo, although the difference between this compound and nifedipine in this regard was not statistically significant. nih.govebi.ac.uknih.govscispace.com

The following table summarizes key comparative findings between this compound and Nifedipine from the aforementioned study:

ParameterThis compound (Mean)Nifedipine (Mean)Statistical Significance (P-value)
Resting Systolic BP ReductionSimilarSimilarNot specified, but "similarly effective" nih.gov
Resting Diastolic BP ReductionSimilarSimilarNot specified, but "similarly effective" nih.gov
Exercise-Induced SBP Rise (mmHg)2753< 0.01 nih.gov
Resting Heart Rate (beats/min)7392< 0.01 nih.gov
Exercise-Induced HR Rise (beats/min)3648< 0.01 nih.gov
Excess Muscle Blood Flow Post-Exercise (ml min-1 dl-1)10.86.5> 0.05 (vs Nifedipine), < 0.01 (vs Placebo) nih.gov
Alpha-1 Blockers (e.g., Urapidil (B1196414), Doxazosin)

In the context of alpha-1 adrenoceptor antagonism, this compound exhibits negligible activity. nih.govncats.io Its vasodilatory effects are primarily mediated by its beta-2 agonism, rather than through alpha-1 receptor blockade. oup.com This contrasts sharply with drugs like urapidil and doxazosin, which are established alpha-1 adrenoceptor antagonists. wikipedia.orgwikipedia.orgmims.comwikipedia.orgresearchgate.net

Despite its minimal alpha-1 blocking properties, smaller noncomparative and comparative trials have indicated that this compound's antihypertensive efficacy is at least equivalent to that of alpha-1 blockers such as urapidil and doxazosin. nih.gov A key distinguishing feature of this compound, when compared to alpha-1 blockers and even its parent compound labetalol, is its infrequent association with orthostatic hypotension. nih.gov This difference is particularly relevant given that the alpha-1 blocking activity of labetalol, a racemic mixture, primarily resides in its (S,R) isomer, while this compound, the (R,R)-isomer, is predominantly responsible for the beta-adrenergic blocking effects. researchgate.net

Pharmacokinetic and Metabolic Research of Dilevalol

Absorption and Bioavailability Dynamics

The absorption and bioavailability of dilevalol (B1670639) are influenced by its rapid uptake and significant first-pass metabolism.

Oral and Intravenous Administration Bioavailability

This compound is rapidly and completely absorbed from the gastrointestinal tract following oral administration. nih.govnih.govnih.gov After a single oral dose of 200 mg, a mean maximum plasma concentration (Cmax) of 62 ng/mL is typically achieved at an average peak time of 1.4 hours. nih.gov Despite complete absorption, the absolute bioavailability of the unchanged drug after oral administration is relatively low, ranging from 11% to 14%, primarily due to extensive first-pass metabolism. nih.govnih.gov

For intravenous administration, studies in healthy male volunteers reported a total body clearance of unchanged this compound at 23.2 mL/min/kg and a volume of distribution of 24.6 L/kg. nih.gov The elimination half-life of this compound has been reported as approximately 8.3 hours after oral administration and 12 hours following intravenous administration. nih.gov Other studies indicate a terminal half-life of 11.7 ± 2.7 hours. ebi.ac.uknih.gov

The following table summarizes key pharmacokinetic parameters of this compound:

ParameterValue (Oral Administration)Value (Intravenous Administration)Reference
Mean Cmax (200 mg oral)62 ng/mLN/A nih.gov
Average Tmax (200 mg oral)1.4 hoursN/A nih.gov
Absolute Bioavailability11-14%N/A nih.govnih.gov
Elimination Half-life8.3 hours12 hours nih.gov
Terminal Half-lifeN/A11.7 ± 2.7 hours ebi.ac.uknih.gov
Total Body ClearanceN/A23.2 mL/min/kg nih.gov
Volume of DistributionN/A24.6 L/kg nih.gov

Influence of First-Pass Hepatic Extraction

This compound undergoes significant first-pass hepatic extraction, which accounts for its relatively low absolute oral bioavailability despite being well-absorbed. nih.govnih.govnih.gov This extensive first-pass metabolism significantly reduces the amount of unchanged drug reaching systemic circulation. nih.govnih.gov Pharmacokinetic studies have shown that changes, such as an increase in the area under the curve (AUC) and systemic bioavailability, are consistent with a decrease in the first-pass extraction of this high-clearance drug. ebi.ac.uknih.gov

Factors Affecting Bioavailability (e.g., Food, Enzyme Inhibition)

Food: Studies have indicated that food does not appear to significantly alter the bioavailability or pharmacokinetics of this compound. nih.gov

Enzyme Inhibition: The co-administration of cimetidine (B194882), a known hepatic enzyme inhibitor, has been shown to influence this compound's bioavailability. In studies, cimetidine led to a 20% increase in the area under the curve (AUC) and an 11% increase in systemic bioavailability after oral administration of this compound. ebi.ac.uknih.gov These pharmacokinetic changes are attributed to a decrease in the first-pass extraction of this compound. ebi.ac.uknih.gov However, cimetidine did not alter systemic clearance, volume of distribution, or the terminal half-life of this compound. ebi.ac.uknih.gov

Distribution Studies

The distribution of this compound throughout the body has been investigated, revealing characteristics of its tissue uptake and binding to plasma proteins.

Tissue Distribution Profiles

This compound exhibits a relatively high volume of distribution, reported to be 16.6 ± 4.1 L/kg in some studies, and ranging from 17 to 25 L/kg in others. ebi.ac.uknih.gov This volume of distribution is notably higher than that reported for labetalol (B1674207) (3 to 16 L/kg), suggesting a greater distribution into extravascular compartments. ebi.ac.uk Indeed, this compound is concentrated in the extravascular compartment. ebi.ac.uk

Animal studies using 14C-dilevalol in rats have provided more specific insights into tissue distribution. After oral administration, high concentrations of radioactivity were observed in the kidney, liver, and lung. While radioactivity generally cleared from most tissues similarly to plasma, it disappeared more slowly from the testis, despite being present at low levels. jst.go.jp

In pregnant and lactating rats, the distribution of this compound-derived radioactivity was also examined:

Fetal Transfer: On day 12 of gestation, radioactivity in the fetus was lower than in maternal plasma. By day 19 of gestation, higher radioactivity was observed in the yolk sac and amnion, and fetal radioactivity levels were higher than on day 12. Fetal gut, liver, kidney, and lung showed considerably high levels, though less than half of those in maternal plasma. jst.go.jp

Milk Transfer: In lactating rats, the concentrations of radioactivity in milk were approximately 1/4 to 1/2 of those found in maternal plasma. jst.go.jp

Protein Binding Characteristics

Research on this compound's protein binding characteristics in rats indicates that its plasma protein binding in vitro is approximately 60%. jst.go.jp In vivo measurements in rat plasma samples collected 1 to 6 hours after administration showed protein binding to be about 23%. jst.go.jp

Blood-Brain Barrier Permeability Research

Research into the permeability of this compound across the blood-brain barrier (BBB) indicates that only negligible amounts of the compound traverse this biological barrier in animal studies. nih.govpfizer.comfda.govdrugs.com

Placental Transfer Studies

Studies involving the transfer of 14C-dilevalol (Sch-19927) in pregnant and lactating rats, administered orally at a dose of 30 mg/kg, have provided insights into its distribution across the placenta and into milk. On day 12 of gestation, the radioactivity detected in the fetus was lower than that in the maternal plasma. jst.go.jp By day 19 of gestation, higher radioactivity levels were observed in the yolk sac and amnion, with fetal radioactivity being greater than on day 12. jst.go.jp While radioactivity levels in the fetal gut, liver, kidney, and lung were considerably high, they remained less than half of those found in the maternal plasma. jst.go.jp

In lactating rats, breast milk concentrations of unchanged this compound paralleled those in plasma but were consistently lower. ebi.ac.uk The maximum concentration (Cmax) in milk was recorded at 149 ng/mL, occurring within the 0 to 2-hour collection interval. ebi.ac.uk The area under the curve (AUC) for unchanged this compound in milk over 42 hours was 663 hr·ng/mL. ebi.ac.uk The mean milk to plasma concentration ratio was determined to be 0.46. ebi.ac.uk Labetalol, of which this compound is a stereoisomer, has also been shown to cross the placental barrier in humans. nih.govpfizer.comfda.govdrugs.com

Table 1: this compound Placental and Milk Transfer in Rats

ParameterDay 12 Gestation (Fetus vs. Maternal Plasma)Day 19 Gestation (Fetus vs. Maternal Plasma)Milk Cmax (ng/mL)Milk AUC (42 hr·ng/mL)Milk/Plasma Ratio
Radioactivity Level Lower in fetusHigher in fetus, high in yolk sac/amnion149 (0-2 hr interval) ebi.ac.uk663 ebi.ac.uk0.46 ebi.ac.uk

Metabolic Pathways and Metabolite Characterization

The biotransformation of this compound has been extensively investigated across various species, including rats, dogs, monkeys, and humans. nih.gov A total of nine metabolites have been isolated and characterized using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov The metabolism of labetalol, which includes this compound, primarily involves conjugation to glucuronide metabolites. nih.govpfizer.comfda.govdrugs.com

Phase 1 oxidation of this compound leads to the formation of seven other metabolites, notably a family of catechol-like metabolites resulting from hydroxylation at the C3 position of the benzamide (B126) ring. nih.gov Further biotransformation of this catechol derivative results in ring cyclization, yielding two novel indolic metabolites. nih.gov Research suggests that these catechol derivatives may possess different pharmacological activities compared to the parent compound. smolecule.com The site of aromatic hydroxylation responsible for producing the catechol metabolite was definitively established through total synthesis, with spectral data confirming its identity with the isolated material. researchgate.net

Enzyme Systems Involved in Biotransformation (e.g., Glucuronidation)

Glucuronidation represents a predominant Phase II metabolic pathway for this compound. longdom.org In dogs, monkeys, and humans, the simple benzylic glucuronide stands as the major metabolite. nih.gov Conversely, in rats, the phenolic glucuronide is the primary metabolite. nih.gov This conjugation process, primarily occurring in the liver and gastrointestinal mucosa, is catalyzed by Uridine diphosphate (B83284) Glucuronosyltransferase (UGT) enzymes. longdom.orgdrugbank.compharmacophorejournal.com These enzymes facilitate the attachment of glucuronic acid to the drug or its metabolites, significantly increasing their water solubility and thereby promoting their excretion via urine or bile. longdom.orgdrugbank.com The major glucuronide metabolite formed is O-alkyl glucuronide, with smaller quantities of O-phenyl glucuronide and N-glucuronide (inactive metabolites) also being produced through conjugation at the secondary alcohol group. pharmacophorejournal.com

Identification and Pharmacological Activity of Metabolites (e.g., Catechol Derivatives)

As previously noted, nine metabolites of this compound have been identified and characterized. nih.gov Among these, a significant family of catechol-like metabolites is formed via Phase 1 oxidation, specifically through hydroxylation at the C3 position of the benzamide ring. nih.govresearchgate.net This catechol further undergoes an intramolecular ring cyclization to produce two distinct indolic metabolites. nih.gov Preliminary research indicates that these catechol derivatives, formed during the metabolism of this compound, may exhibit pharmacological activities that differ from those of the parent compound. smolecule.com

Interspecies Metabolic Differences

Comparative biotransformation studies of this compound have been conducted in rats, dogs, monkeys, and humans, revealing notable interspecies differences in metabolic profiles. nih.gov A key distinction lies in the major glucuronide metabolite: the simple benzylic glucuronide is predominant in dogs, monkeys, and humans, while the phenolic glucuronide is the major metabolite in rats. nih.gov

Excretion patterns also vary across species. In male and female rats, approximately 50% of the administered radioactivity was excreted in urine and feces within 120 hours following oral administration of 30 mg/kg. jst.go.jp Biliary excretion accounted for 42% of the dose in male rats and 57% in female rats, with about 15% of the dose undergoing enterohepatic circulation. jst.go.jp The M3 metabolite constituted approximately 80% of the radioactivity in urine and 40% in bile in rats. jst.go.jp

Elimination and Excretion Kinetics

Pharmacokinetic analysis of unchanged this compound in plasma indicates distribution and elimination half-lives of approximately 0.9 hours and 8.2 hours, respectively. ebi.ac.uk A three-compartment model analysis demonstrated that systemic clearance (29.8 ± 5.7 ml/min/kg), volume of distribution (16.6 ± 4.1 L/kg), and terminal half-life (11.7 ± 2.7 hours) remained unaffected by cimetidine co-administration. ebi.ac.uknih.gov However, oral administration with cimetidine resulted in a 20% increase in the area under the curve (AUC) and an 11% increase in systemic bioavailability. ebi.ac.uk

The elimination half-life of this compound at steady-state is reported to be around 15 hours, which is longer compared to labetalol's 8 hours. nih.gov There is evidence suggesting that the pharmacokinetics of this compound undergo changes, specifically a reduction in clearance, when transitioning from single-dose to long-term therapy. nih.gov

This compound and its conjugates are primarily excreted via the renal and biliary routes. nih.gov In healthy volunteers, the fractions of the dose excreted renally were 0.5% for the parent drug, 23% for glucuronide(s), and 8% for sulfate (B86663) conjugates. nih.gov In patients with T-drains, only 1.2% of the total dose was recovered in bile, comprising 0.03% this compound, 1.1% this compound glucuronide(s), and 0.1% this compound sulfate. nih.gov The systemic plasma clearance was calculated to be 1708 ml/min, and the oral bioavailability was estimated at 16%. nih.gov The log concentration-time curves of the metabolites mirrored those of this compound in the terminal phase, exhibiting average terminal half-lives of approximately 5 hours. nih.gov

Renal impairment does not significantly alter the Cmax, Tmax, half-life, or renal elimination of this compound. ebi.ac.uknih.gov However, there was a tendency for the area under the plasma concentration-time curves and pre-dose concentrations to increase with renal impairment, showing a small but significant correlation with glomerular filtration rate. ebi.ac.uknih.gov Despite this, significant accumulation of this compound is not anticipated in cases of renal impairment. ebi.ac.uknih.gov

Table 2: this compound Pharmacokinetic Parameters (Human)

ParameterValueNotes
Distribution Half-life~0.9 hours ebi.ac.ukIn plasma
Elimination Half-life~8.2 hours ebi.ac.ukIn plasma
Terminal Half-life (steady-state)~11.7 ± 2.7 hours ebi.ac.uknih.govNot altered by cimetidine
Systemic Clearance29.8 ± 5.7 ml/min/kg ebi.ac.uknih.govNot altered by cimetidine
Systemic Plasma Clearance1708 ml/min nih.gov
Oral Bioavailability16% nih.gov
Renal Excretion (Parent Drug)0.5% of dose nih.govIn volunteers
Renal Excretion (Glucuronide(s))23% of dose nih.govIn volunteers
Renal Excretion (Sulfate)8% of dose nih.govIn volunteers
Biliary Excretion (Total)1.2% of total dose nih.govIn patients with T-drain
Biliary Excretion (this compound)0.03% of total dose nih.govIn patients with T-drain
Biliary Excretion (Glucuronide(s))1.1% of total dose nih.govIn patients with T-drain
Biliary Excretion (Sulfate)0.1% of total dose nih.govIn patients with T-drain

Table 3: Inter-species Metabolic Differences of this compound

SpeciesMajor Glucuronide Metabolite
DogSimple benzylic glucuronide nih.gov
MonkeySimple benzylic glucuronide nih.gov
HumanSimple benzylic glucuronide nih.gov
RatPhenolic glucuronide nih.gov

Renal and Biliary Excretion Routesfda.gov

This compound and its associated conjugates undergo elimination through both renal and biliary pathways. fda.govpharmacophorejournal.com Metabolites of this compound are detectable in plasma and are subsequently excreted in the urine and, via bile, into the feces. fda.govpharmacophorejournal.com Quantitative studies indicate that approximately 55% to 60% of an administered dose appears in the urine within the first 24 hours, either as unchanged this compound or as conjugated metabolites. fda.govpharmacophorejournal.com A notable portion, around 30%, is excreted in the feces over a four-day period. pharmacophorejournal.com It is important to note that less than 5% of a given dose is excreted unchanged in the urine. pharmacophorejournal.com Furthermore, this compound is not significantly removed from the systemic circulation by either hemodialysis or peritoneal dialysis, with less than 1% of a dose being eliminated by these methods. drugs.comfda.govpharmacophorejournal.com

Research conducted in rats provides further insight into these excretion routes. Following oral administration, approximately 50% of the total radioactivity was excreted in urine and feces within 120 hours. Biliary excretion accounted for 42% of the dose in male rats and 57% in female rats, with about 15% of the dose re-entering the enterohepatic circulation. jst.go.jp The primary metabolite, identified as O-alkyl glucuronide (M3), constituted approximately 80% of the radioactivity excreted in urine and 40% of that in bile. pharmacophorejournal.comjst.go.jp

Elimination Half-Life Variability (e.g., Oral vs. Intravenous)pfizer.comjst.go.jpnih.govebi.ac.ukprobes-drugs.org

The elimination half-life of this compound exhibits variability depending on the route of administration. In a study involving healthy male volunteers, this compound demonstrated an elimination half-life of 8.3 hours following oral administration. In contrast, after intravenous administration, the half-life was observed to be 12 hours. nih.gov

For comparative context with its racemic parent compound, labetalol, the plasma elimination half-life is generally reported to be approximately 6 to 8 hours after oral administration and about 5.5 hours following intravenous infusion. drugs.compfizer.compfizer.comfda.gov

Table 1: this compound Elimination Half-Life by Administration Route

Administration RouteElimination Half-Life (hours)Reference
Oral8.3 nih.gov
Intravenous12 nih.gov

Impact of Renal and Hepatic Impairment on Pharmacokineticsfda.govresearchgate.net

The pharmacokinetics of this compound can be influenced by the functional status of the kidneys and liver. While the elimination half-life of labetalol (and by extension, this compound) is generally reported as not being altered in patients with decreased hepatic or renal function, specific considerations apply. drugs.compfizer.compfizer.comfda.gov In cases of severe renal impairment, particularly in patients undergoing dialysis (e.g., creatinine (B1669602) clearance <10 ml/min), the elimination half-life may be prolonged. pharmacophorejournal.com

Hepatic impairment can significantly impact this compound's pharmacokinetics, primarily due to its extensive first-pass metabolism. A decrease in liver function can lead to an increased relative bioavailability of the drug due to diminished first-pass metabolism. drugs.compfizer.compfizer.comfda.govpharmacophorejournal.com A study specifically on this compound in subjects with varying degrees of renal impairment found that while maximum concentration (Cmax), time to maximum concentration (Tmax), half-life, or renal elimination did not change significantly, the area under the plasma concentration-time curve (AUC) and pre-dose concentrations tended to increase with worsening renal impairment. A small but significant correlation was observed between these parameters and the glomerular filtration rate. ebi.ac.uk This research further suggested that the disposition of this compound is more significantly influenced by hepatic function than by renal function. ebi.ac.uk

Therapeutic Efficacy and Clinical Outcomes Research

Cardiovascular System Effects

Effects on Myocardial Function and Structure

Improvement of Left Ventricular Performance

Dilevalol (B1670639) has demonstrated a beneficial impact on left ventricular performance. Studies in humans have shown that this compound can lead to an improvement in left ventricular performance and induce the regression of left ventricular hypertrophy, particularly in younger individuals nih.govnih.gov. Hemodynamic studies indicate that this compound administration, whether oral or intravenous, results in a decrease in systemic vascular resistance, with the cardiac index remaining unchanged and a slight reduction in heart rate nih.gov.

A comparative study evaluating this compound against atenolol (B1665814) in hypertensive patients revealed that this compound offered an advantage by reducing systolic pressure in central arteries and the left ventricle more effectively than atenolol ahajournals.org. This benefit was not evident from conventional brachial artery pressure measurements ahajournals.org. Specifically, the augmentation index, a measure of early wave reflection, was significantly lower with this compound (19%) compared to atenolol (28%) (p<0.01), corresponding to a greater decrease of 5-8 mm Hg in carotid systolic pressure ahajournals.org.

Table 1: Augmentation Index Comparison (this compound vs. Atenolol)

Treatment GroupMean Augmentation Index (%)P-value (vs. Atenolol)
This compound19<0.01
Atenolol28
Placebo25

Data derived from a double-blind, crossover, placebo-controlled trial in 12 patients with essential hypertension ahajournals.org.

Renal Function Studies

This compound's effects on renal function have been a subject of investigation, particularly given its vasodilatory properties.

Absence of Adverse Renal Effects

Multiple studies indicate that this compound is largely neutral with respect to its effects on renal function parameters nih.govnih.govebi.ac.uk. In a study involving 35 volunteers and patients, including young normotensive individuals, elderly normotensive individuals, patients with mild to moderate essential hypertension, and hypertensive patients with renal insufficiency, effective renal plasma flow, filtration fraction, renal blood flow, and renal vascular resistance remained unchanged before and after this compound treatment nih.gov. Similarly, a comparative study with atenolol and metoprolol (B1676517) in patients with normal or impaired renal function found that this compound had no effect on glomerular filtration rate (GFR), effective renal plasma flow, filtration fraction, renal blood flow, and renal vascular resistance at either peak or trough drug levels nih.gov.

Potential Renoprotective Benefits

Beyond the absence of adverse effects, there is evidence suggesting potential renoprotective benefits of this compound, particularly concerning proteinuria reduction. A study comparing this compound with enalapril, an angiotensin-converting enzyme (ACE) inhibitor known for renoprotective effects, in patients with proteinuria and normal or moderately impaired renal function, demonstrated that this compound reduced proteinuria uni-regensburg.de. This reduction correlated with changes in renal hemodynamics.

Table 2: Selected Renal Parameters After Treatment (Placebo, this compound, Enalapril)

Parameter (Mean ± SD)PlaceboThis compoundEnalapril
Proteinuria ( g/day )4.7 ± 4.35ReducedReduced
GFR (ml/min)UnchangedUnchangedUnchanged
Effective Renal Plasma Flow (ml/min)UnchangedUnchangedUnchanged

Note: Specific numerical values for GFR and ERPF changes were not provided in the snippet, only that they were "unchanged" or showed a "reduction" in proteinuria. The table reflects the qualitative findings. Data derived from a study comparing this compound and Enalapril uni-regensburg.de.

Metabolic and Endocrine System Research

Plasma Lipid Profile Modulation

The modulation of plasma lipid profiles by this compound has been investigated, especially in comparison to other beta-blockers, as some beta-adrenergic blocking agents have been associated with adverse effects on plasma lipids oup.com.

In a multicenter study comparing this compound to placebo in patients with mild hypertension, no statistically significant differences were observed between this compound and baseline or the placebo group regarding plasma lipid parameters such as LDL, HDL, and the HDL/LDL ratio oup.com. However, a more detailed randomized double-blind crossover study in 42 patients with essential hypertension compared the metabolic effects of this compound (a beta-adrenergic blocker with pronounced beta-2 agonistic effect) with metoprolol succinate (B1194679) (a selective beta-1 blocker) nih.govresearchgate.net.

This study revealed favorable modulation of the lipid profile by this compound. During this compound treatment, significant decreases were observed in:

Serum cholesterol (by 6%) nih.govresearchgate.net

Total serum triglycerides (by 22%) nih.govresearchgate.net

Very-low-density lipoprotein (VLDL) triglycerides (by 29%) nih.govresearchgate.net

Serum urate levels (by 14%) nih.govresearchgate.net

Furthermore, there was a significant difference between the effects of this compound and metoprolol on total, VLDL, and low-density lipoprotein (LDL) triglyceride and serum urate levels nih.govresearchgate.net. These findings suggest that a beta-blocker with partial beta-2 agonist action, like this compound, exhibits a distinct metabolic effect profile compared to a selective beta-1 blocker, potentially offering advantages by improving glucose and lipid metabolism nih.govresearchgate.net.

Table 3: Metabolic Parameter Changes During this compound Treatment

Metabolic ParameterChange During this compound TreatmentP-value (vs. Metoprolol)
Serum Cholesterol↓ 6%Significant difference
Total Serum Triglycerides↓ 22%Significant difference
VLDL Triglycerides↓ 29%Significant difference
Serum Urate Levels↓ 14%Significant difference

Data derived from a randomized double-blind crossover study comparing this compound and Metoprolol nih.govresearchgate.net.

Renin-Angiotensin System Interactions

While direct, detailed mechanisms of this compound's interaction with the Renin-Angiotensin System (RAS) are not extensively delineated in available research snippets, its classification as an antihypertensive agent and a beta-blocker suggests an indirect influence on this crucial physiological system. Beta-blockers, as a class of drugs, are known to affect the RAS, primarily by reducing renin release from the kidneys. fishersci.ptguidetopharmacology.org The RAS plays a vital role in regulating blood pressure and fluid balance, and its chronic activation can lead to detrimental effects such as maladaptive hypertrophy and fibrosis. fishersci.pt Antihypertensive therapies, including beta-blockers, aim to modulate components of the RAS to achieve blood pressure control. fishersci.ptguidetopharmacology.org For instance, studies have compared this compound with Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril in the management of hypertension, indicating its role within the broader context of RAS-modulating antihypertensive strategies. fishersci.fi

Pulmonary System Effects

This compound's pharmacological profile includes notable effects on the pulmonary system, largely attributed to its beta-2 adrenoceptor agonistic activity. wikipedia.orgfishersci.camims.commims.comfishersci.caciteab.com

Bronchodilatory Activity via Beta-2 Agonism

A distinguishing characteristic of this compound is its intrinsic beta-2 agonist activity, which contributes to bronchodilation. wikipedia.orgfishersci.camims.commims.comfishersci.caciteab.com Beta-2 adrenergic receptor agonists induce smooth muscle relaxation, leading to the dilation of bronchial passages and opening of airways. researchgate.net This mechanism involves the activation of beta-adrenergic receptors, which are coupled to a stimulatory G protein of adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels decrease intracellular calcium concentrations and activate protein kinase A, ultimately resulting in smooth muscle relaxation and bronchodilation. researchgate.net

Preclinical studies have provided evidence for this compound's bronchodilatory effects. In isolated guinea pig trachea, this compound demonstrated relaxation, an effect that was inhibited by the non-selective beta-blocker Propranolol (B1214883). fishersci.ca Furthermore, in pithed rats, this compound significantly reduced diastolic blood pressure with only a slight increase in heart rate, suggesting more potent intrinsic sympathomimetic activity (ISA) and greater beta-2 adrenoceptor selectivity compared to Pindolol (B1678383). mims.com

Effects in Asthmatic Patients

The effects of this compound on ventilatory function in asthmatic patients have been investigated in clinical trials, often in comparison to other beta-blockers known for their potential to induce bronchospasm. citeab.comuni.lumims.comfishersci.cafishersci.ie

A double-blind, three-way, crossover study evaluated the effects of single doses of this compound (400 mg), Metoprolol (200 mg), and a placebo on pulmonary function in 16 patients with reversible bronchial asthma. The study assessed changes in forced expiratory volume in 1 second (FEV1) and its interaction with Isoproterenol (B85558). The findings indicated that while Metoprolol led to a significant decrease in FEV1, this compound showed no statistically significant difference from baseline or placebo in FEV1 percentage change. uni.lu

The following table summarizes the FEV1 percentage change from baseline observed in this study:

TreatmentFEV1 Percentage Change from Baseline (Lowest/Minimum Values) uni.lu
Placebo-4.4%
This compound-10%
Metoprolol-18.3%

Furthermore, a higher proportion of patients experienced a ≥20% decrease in FEV1 following Metoprolol (44%) compared to this compound (19%) or placebo (6%). uni.lu

Another study in 8 patients with stable asthma compared the effects of this compound and Atenolol on baseline ventilation and beta-2 receptor stimulant-induced bronchodilation. Both Atenolol and this compound caused a decrease in FEV1 and forced vital capacity (FVC), but the decrease was significantly less pronounced after this compound. mims.com

In a double-blind randomized study involving 18 patients with mild to moderate primary hypertension, the comparative effects of this compound and Atenolol on lung function and airway responsiveness to methacholine (B1211447) were assessed over three months. For most subjects without baseline airflow limitation, neither this compound nor Atenolol had significant effects on pulmonary function or airway responsiveness. However, one subject, without a prior history of asthma, developed transient airflow obstruction eight weeks after initiating this compound treatment. fishersci.ca

Animal studies have also contributed to understanding this compound's pulmonary effects. In guinea pigs, this compound at certain doses inhibited airway hyperresponsiveness induced by histamine (B1213489), suggesting that its beta-2 selective intrinsic sympathomimetic activity may contribute to a bronchodilating effect. citeab.com

Adverse Drug Reaction Mechanisms and Toxicology

Hepatotoxicity Mechanisms

Hepatotoxicity emerged as a primary concern with Dilevalol (B1670639), leading to its market withdrawal in 1990, shortly after its introduction in 1989. chiralpedia.com Severe hepatocellular injury, including hepatic necrosis and fatalities, has been associated with this compound hydrochloride. drugs.compfizer.com In one clinical trial, two out of 1000 subjects treated with this compound met the criteria for Hy's Law, a strong indicator of severe drug-induced liver injury (DILI), which contributed to its disapproval by the US-FDA. nih.gov Furthermore, this compound was marketed in Portugal and was found to cause fatal liver injury. nih.gov

The pathogenesis of DILI is complex and often not fully elucidated, involving either direct hepatotoxic effects or idiosyncratic reactions. nih.govsoterius.com In the case of this compound, an immunologic mechanism has been suggested. Research has shown lymphocyte sensitization to sera containing ex vivo-prepared this compound antigens, indicating that an immune-mediated response may contribute to this compound-induced liver injury. nih.gov

Comparison with Labetalol-Associated Hepatotoxicity

Labetalol (B1674207), the racemic mixture from which this compound is derived, is also known to cause hepatotoxicity, albeit with a seemingly lower incidence rate compared to this compound. chiralpedia.com While severe hepatocellular injury, including necrosis and death, has been reported rarely with labetalol therapy, similar severe hepatic events, including fatalities, were specifically reported with this compound hydrochloride. drugs.compfizer.comdrugs.com The observation that severe hepatotoxicity was not encountered in the racemic form of labetalol, in contrast to the pure (R,R)-isomer this compound, raises the question of whether other enantiomers within the labetalol mixture possess hepatoprotective properties. mdpi.comresearchgate.net this compound was ultimately removed from the Japanese market due to its hepatotoxicity, despite initial beliefs that it offered advantages over labetalol.

Role of Stereochemistry in Liver Toxicity

This compound is specifically the (R,R)-diastereoisomer of labetalol. chiralpedia.commdpi.comnewdrugapprovals.org Labetalol itself possesses two chiral centers, resulting in four possible stereoisomers: (R,S)-, (S,R)-, (S,S)-, and (R,R)-labetalol. chiralpedia.comnewdrugapprovals.orgwikipedia.orgnih.gov Among these, the (S,S)- and (R,S)-forms are considered inactive. The (S,R)-isomer primarily acts as a powerful α1-blocker, while the (R,R)-isomer, this compound, functions as a mixed non-selective β-adrenergic receptor blocker and selective α1 blocker, or, as some sources suggest, primarily blocks β-receptors. chiralpedia.commdpi.comnewdrugapprovals.orgwikipedia.org

The discontinuation of this compound due to observed hepatotoxicity, despite its higher intrinsic sympathomimetic activity (ISA) in clinical tests, underscores a crucial aspect of pharmacology: the use of a pure enantiomeric form of a drug is not always advantageous. mdpi.comresearchgate.net The differential toxicity between this compound and the racemic Labetalol strongly suggests that the specific stereochemical configuration of this compound (R,R) contributes significantly to its liver toxicity, and that the presence of other stereoisomers in the racemic labetalol might mitigate this adverse effect. drugbank.com

Central Nervous System Side Effects

Adverse effects on the central nervous system (CNS) have been reported with this compound, often overlapping with those seen with labetalol due to their shared stereoisomeric relationship. These include general symptoms such as drowsiness, tiredness, dizziness, lightheadedness (which is frequently posture-related), headache, fatigue, and lethargy. nih.gov Patients have also reported more specific CNS disturbances like nightmares and vivid dreams. nih.gov

A common and often transient CNS side effect, particularly at the initiation of therapy, is paresthesia, described most frequently as a tingling sensation of the scalp or skin. drugs.comdrugs.comnih.gov Less common but reported paresthesias include hypoesthesia (numbness) and circumoral paresthesia. nih.gov Other CNS-related adverse events observed include mental depression, paroniria (abnormal dreams), vertigo, somnolence, yawning, tremor, and asthenia (weakness). nih.gov

In a comparative study, central nervous system symptoms were significantly less common with this compound (7% for once-daily dosing, 2% for twice-daily dosing) compared to propranolol (B1214883) (18%). oup.com Patients treated with propranolol also showed a higher rate of discontinuation due to CNS side effects such as depression, insomnia, nightmares, and somnolence. oup.com

The incidence rates of some neurological side effects for this compound from clinical trials are summarized below:

Adverse EffectIncidence Rate (%)
Dizziness11
Headache2
Fatigue5
Vertigo2
Paresthesia7 (scalp tingling) drugs.com

Other Systemic Adverse Effects

Beyond hepatotoxicity and CNS effects, this compound has been associated with a range of other systemic adverse effects.

Cardiovascular System: Hypotension is a notable side effect, including symptomatic postural hypotension, which is more likely to occur 2 to 4 hours after a dose, particularly with large initial doses or significant dose changes. drugs.compfizer.com Rare instances of syncope, bradycardia, and heart block have also been reported. drugs.compfizer.comdrugs.com Moderate hypotension while supine occurred in 1% of patients. pfizer.comdrugs.com

Gastrointestinal System: Common gastrointestinal complaints include nausea (with incidence rates ranging from 6% to 13%), dyspepsia (3%), and vomiting. drugs.comnewdrugapprovals.org Taste distortion has also been noted. drugs.com In a study comparing this compound with propranolol, diarrhea or loose stools were more frequently reported with this compound. oup.com

Metabolic Disorders: Transient increases in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels have been observed in some patients, particularly those with pre-existing renal insufficiency, and these increases were generally associated with drops in blood pressure. drugs.com

Hypersensitivity Reactions: Rare reports of hypersensitivity reactions include rash, urticaria, pruritus, angioedema, dyspnea, and anaphylactoid reactions. pfizer.com A drug eruption similar to lichen planus has also been documented. wikipedia.org

Other Reported Effects: Additional systemic adverse effects include fever, muscle cramps, and dry eyes. drugs.comwikipedia.org Increased sweating and flushing have also been reported. pfizer.comdrugs.com In some cases, systemic lupus erythematosus and a positive antinuclear factor have been noted. drugs.com Furthermore, nasal congestion (3%) and ejaculation failure (2%) have been reported. newdrugapprovals.org

Drug Drug Interaction Studies

Interactions Affecting Dilevalol (B1670639) Metabolism and Bioavailability

This compound undergoes significant first-pass metabolism nih.gov. Its primary metabolic pathway involves conjugation to glucuronide metabolites pfizer.com. In instances of impaired hepatic function, the relative bioavailability of labetalol (B1674207), and by extension this compound, has been observed to increase due to a reduction in "first-pass" metabolism pfizer.compfizermedicalinformation.com.

Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, is known to be a potent inhibitor of mixed-function oxidase enzymes, particularly cytochrome P450 (CYP450) enzymes, in the liver drugs.commefst.hrmdedge.comupatras.gr. This inhibitory action can lead to clinically significant drug interactions by decreasing the metabolism of co-administered drugs mefst.hrmdedge.comupatras.gr.

Studies have demonstrated that cimetidine increases the bioavailability of orally administered labetalol pfizer.compfizermedicalinformation.comfda.gov. This effect is attributed to either enhanced absorption or an alteration of hepatic metabolism pfizer.compfizermedicalinformation.comfda.gov. A specific study investigating this compound's pharmacokinetics and pharmacodynamics in the presence and absence of cimetidine revealed that cimetidine did not alter this compound's systemic clearance, volume of distribution, or terminal half-life nih.gov. However, the co-administration of cimetidine resulted in a 20% increase in the area under the curve (AUC) and an 11% increase in the systemic bioavailability of oral this compound nih.gov. These observed pharmacokinetic changes are consistent with a decrease in the first-pass extraction of this compound, a high clearance drug nih.gov. Despite these pharmacokinetic alterations, the cardiac beta-blockade effects of this compound were not altered by cimetidine nih.gov.

Table 1: Effect of Cimetidine on this compound Pharmacokinetics (Oral Administration)

Pharmacokinetic ParameterThis compound AloneThis compound + CimetidineChange with Cimetidine
Systemic ClearanceNo alterationNo alterationNo change nih.gov
Volume of DistributionNo alterationNo alterationNo change nih.gov
Terminal Half-lifeNo alterationNo alterationNo change nih.gov
Area Under the Curve (AUC)BaselineIncreased by 20%+20% (p < 0.05) nih.gov
Systemic BioavailabilityBaselineIncreased by 11%+11% (p < 0.05) nih.gov

Pharmacodynamic Interactions with Other Drug Classes

Pharmacodynamic interactions occur when the effects of two or more drugs are altered due to their combined actions on the body, rather than through changes in concentration.

When this compound (as part of labetalol injection) is administered to patients already receiving other antihypertensive agents, careful monitoring is necessary to promptly detect and manage any undesired effects arising from concomitant administration pfizer.compfizermedicalinformation.com.

A notable pharmacodynamic interaction exists between labetalol and halothane (B1672932) anesthesia. Synergism has been demonstrated, indicating that high concentrations (3% or above) of halothane should be avoided when a patient is receiving labetalol due to the potential for increased hypotension, a significant reduction in cardiac output, and an increase in central venous pressure pfizer.comfda.gov.

Labetalol also blunts the reflex tachycardia typically produced by nitroglycerin without impeding its hypotensive effect pfizer.com. If labetalol is used concurrently with nitroglycerin in patients with angina pectoris, additional antihypertensive effects may manifest pfizer.com.

In terms of its mechanism of action compared to other antihypertensives, this compound significantly reduces mean arterial pressure (MAP) primarily by reducing systemic vascular resistance index (SVRI) and without significantly altering cardiac index (CI) nih.gov. This contrasts with "cardioselective" beta-blocking agents such as atenolol (B1665814) and metoprolol (B1676517), which reduce MAP by significantly decreasing CI and increasing SVRI nih.gov. Furthermore, this compound has been found to be more effective than nifedipine (B1678770), a calcium channel blocker, in limiting exercise-induced increases in heart rate and blood pressure scispace.com.

Due to its beta-blocking properties, this compound can blunt the bronchodilator effect of beta-receptor agonist drugs in individuals with bronchospasm pfizer.compfizermedicalinformation.comfda.gov. Consequently, higher doses of beta-agonist bronchodilator drugs may be necessary to achieve the desired therapeutic effect in such patients pfizer.compfizermedicalinformation.comfda.gov.

A study evaluating the effects of this compound on ventilatory function in asthmatic patients compared it with metoprolol and placebo nih.gov. Both this compound (400 mg) and metoprolol (200 mg) similarly and significantly inhibited the isoproterenol (B85558) response in forced expiratory volume in 1 second (FEV1) when compared to placebo nih.gov. While metoprolol led to a significant decrease in FEV1 from baseline, this compound did not show a statistically significant difference from baseline, although the difference between this compound and placebo was also not statistically significant nih.gov.

Table 2: Impact on FEV1 Response to Isoproterenol in Asthmatics

TreatmentFEV1 Change from Baseline (Minimum Value)Inhibition of Isoproterenol Response
Placebo-4.4% nih.govBaseline nih.gov
This compound-10% (not statistically significant from baseline) nih.govSignificant inhibition (p ≤ 0.01) nih.gov
Metoprolol-18.3% (significantly different from baseline and placebo) nih.govSignificant inhibition (p ≤ 0.01) nih.gov

Concomitant use of labetalol, and by extension this compound, with tricyclic antidepressants (TCAs) has been associated with an increased incidence of tremors and hypotensive events pfizer.compfizermedicalinformation.comdrugs.com. While the precise contribution of each treatment to these adverse reactions is not fully understood, the possibility of a drug interaction cannot be excluded pfizer.compfizermedicalinformation.com.

Limited data suggest that labetalol may increase the plasma concentrations of tricyclic antidepressants drugs.comdrugs.com. This interaction is proposed to occur due to competition for shared metabolic pathways drugs.comdrugs.com. For example, in one study, the area under the curve (AUC) of imipramine (B1671792) increased by 53% in subjects receiving labetalol compared to those receiving placebo drugs.com. Similarly, the metabolism of amitriptyline (B1667244) can be decreased when combined with labetalol drugbank.com.

Table 3: Interaction of Labetalol with Tricyclic Antidepressants

Drug ClassObserved InteractionProposed MechanismResearch Finding Example
Tricyclic Antidepressants (TCAs)Increased incidence of tremors and hypotensive events pfizer.compfizermedicalinformation.comdrugs.comCompetition for metabolic pathways drugs.comdrugs.comImipramine AUC increased by 53% with labetalol drugs.com

Synthesis and Stereochemical Considerations

Synthetic Methodologies for Dilevalol (B1670639)

The production of this compound can be achieved through both traditional chemical synthesis and more advanced resin-mediated epimerization techniques.

Chemical Synthesis Approaches (e.g., Multi-step Organic Synthesis)

This compound can be synthesized through multi-step organic synthesis, which typically involves the selective reduction and alkylation of precursors derived from salicylamide (B354443) smolecule.com. These complex synthetic routes are designed to construct the desired molecular architecture with control over functional groups and stereocenters. One documented approach involves the reduction of a ketone intermediate (specifically, ketone 2) to its corresponding alcohol form (3a using NaBH4 or 3b via Zn(BH4)2). Following this reduction, the desired (R,R)-isomer of this compound is crystallized, often facilitated by the use of chiral resolving agents such as dibenzoyl-l-tartaric acid (l-DBTA) acs.org. Multi-step organic synthesis is a cornerstone of complex molecule construction in chemistry, emphasizing strategic planning, novel reagents, and precise control over relative and absolute stereochemistry uclouvain.belibretexts.orgyoutube.com.

Resin-Mediated Epimerization

Resin-mediated epimerization represents a more efficient method for producing this compound, particularly through the conversion of labetalol (B1674207) into its (R,R)-stereoisomer smolecule.com. This process leverages an acid-induced racemization (epimerization) of the benzylic carbinol within the this compound structure acs.org. A case study details the development of a commercial process starting from crude (S,R)-1 (an isomer of this compound) to yield (R,R)-1 (this compound) acs.org. Key to this method is the identification and optimization of an acidic resin that facilitates the epimerization of the crude (S,R)-isomer on a solid support acs.org. The epimerization of the amino alcohol intermediate is typically accomplished by agitating the resin in deionized water at 90 °C for 2 to 3 hours, maintaining an inert atmosphere by sparging nitrogen through the reactor acs.org. This approach has been scaled to a cost-efficient, industrial-scale, semi-continuous batch process acs.org.

Asymmetric Synthesis and Chiral Purity

The development of single enantiomer drugs like this compound is a significant trend in the pharmaceutical industry, driven by the understanding that different stereoisomers can exhibit vastly different pharmacokinetic and pharmacological properties nih.govchiralpedia.com. Labetalol, the parent compound, possesses two chiral centers, leading to four possible stereoisomers, with this compound being the (R,R)-stereoisomer nih.govwikipedia.org. Asymmetric synthesis is crucial for obtaining the required chiral purity in drug manufacturing researchgate.net.

Biocatalytic Asymmetric Synthesis (e.g., Transaminases)

Biocatalytic asymmetric synthesis, particularly utilizing ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs), has emerged as a highly promising and environmentally benign alternative for the production of chiral amines, including precursors for this compound almacgroup.comresearchgate.netmbl.or.krkoreascience.krresearchgate.net. These enzymes facilitate the stereoselective transfer of an amino group from an amine donor to a prochiral ketone substrate, leading to the formation of the desired chiral amine with high enantioselectivity researchgate.netmbl.or.krresearchgate.net.

(R)-selective ω-transaminases have been specifically employed in the asymmetric synthesis of intermediates required for this compound almacgroup.com. Recent advancements in enzyme engineering have led to the development of engineered amine dehydrogenases, such as engineered GkAmDH from Geobacillus kaustophilus, capable of producing key chiral intermediates for drugs like this compound on a gram scale researchgate.netmdpi.comacs.org. These biocatalytic processes demonstrate excellent conversion rates and high enantiomeric excess (ee).

Table 1: Biocatalytic Synthesis of Chiral Intermediates for this compound

Enzyme TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)ScaleReference
Amine Dehydrogenase (Engineered GkAmDH)Bulky Ketones (precursors)Chiral Amine IntermediatesUp to 85>99Gram mdpi.comacs.org
ω-Transaminase (R-selective)Prochiral Ketones (precursors)Chiral Amine IntermediatesNot specifiedHigh enantioselectivityNot specified almacgroup.com

The advantages of biocatalytic methods include milder reaction conditions, reduced need for toxic transition metal catalysts, and superior stereoselectivity, aligning with principles of green chemistry almacgroup.comresearchgate.netmbl.or.krkoreascience.krresearchgate.net.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a technique used to separate enantiomers from a racemic mixture by exploiting their differential reaction rates with a chiral catalyst or reagent wikipedia.org. In this process, one enantiomer reacts preferentially or at a faster rate, leaving the less reactive enantiomer in an enantioenriched state wikipedia.org. While asymmetric synthesis aims for a theoretical 100% yield of the desired enantiomer, kinetic resolution is a viable strategy, particularly when racemic starting materials are readily available mdpi.com. As the reaction proceeds, the enantiomeric excess of the unreacted starting material continuously increases wikipedia.org. Enzymatic kinetic resolution is a widely applied method in organic synthesis for achieving enantiopurity wikipedia.org.

Deracemization Strategies

Deracemization strategies are employed to overcome the theoretical 50% yield limitation inherent in simple kinetic resolution, aiming for a theoretical yield of up to 100% of the desired enantiopure product mbl.or.krmdpi.com. This approach typically involves a two-step process, often mediated by two stereocomplementary ω-transaminases koreascience.krmdpi.com. The first step involves the enantioselective deamination of a racemic amine, producing an enantiopure amine (up to 50% yield) and a corresponding ketone co-product. Subsequently, the ketone co-product undergoes asymmetric amination catalyzed by an enantiocomplementary ω-transaminase, regenerating the optically pure amine and achieving a theoretical yield of up to 100% mdpi.commdpi.com. This strategy has been successfully reported for the deracemization of 4-phenylbutan-2-amine, a known precursor for the antihypertensive agent this compound mbl.or.krkoreascience.krmdpi.comresearchgate.net.

Stereoisomeric Impact on Pharmacological Profile

This compound is the (R,R)-stereoisomer of labetalol, a compound characterized by two chiral centers, leading to the existence of four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R) newdrugapprovals.orgwikipedia.orgchiralpedia.com. Labetalol itself is typically administered as a racemic mixture of these four forms, which collectively contribute to its combined alpha- and beta-adrenergic receptor blocking activities newdrugapprovals.orgwikipedia.org. However, the individual stereoisomers exhibit highly differentiated pharmacological profiles, with this compound (the (R,R)-isomer) possessing a unique and distinct activity spectrum nih.govsmolecule.com.

The (S,S)- and (R,S)-isomers of labetalol are largely considered pharmacologically inactive newdrugapprovals.orgwikipedia.orgchiralpedia.com.

The (S,R)-isomer is recognized as a potent and primary contributor to the α1-adrenergic receptor blocking activity of labetalol newdrugapprovals.orgwikipedia.orgchiralpedia.comebi.ac.uk.

The (R,R)-isomer (this compound) stands out for its predominant β-adrenergic receptor blocking activity and significant partial β2-agonist properties, with comparatively negligible α1-blocking activity nih.govsmolecule.comncats.ioncats.ionih.govncats.io.

Detailed comparisons reveal the following:

As a β-adrenergic receptor blocker, this compound is approximately four times more potent than the racemic labetalol mixture nih.govsmolecule.comebi.ac.uk. Its β-blocking potency is comparable to that of propranolol (B1214883), indicating its efficacy as a non-selective β1- and β2-adrenoceptor antagonist ncats.ioncats.ioncats.io.

In contrast to its potent β-blocking effects, this compound demonstrates significantly reduced α-blocking activity. It is reported to be only about one-third to one-tenth as potent as an α-blocker compared to labetalol newdrugapprovals.orgnih.govebi.ac.ukncats.io. Furthermore, its potency at α1-adrenergic receptors is 300- to 1000-fold less than its potency at β1-adrenergic receptors ncats.io. This negligible α1-antagonism suggests that α-blockade is unlikely to be a significant factor in this compound's antihypertensive response in humans at therapeutic plasma concentrations ncats.io.

A key distinguishing feature of this compound is its substantial partial β2-agonist activity nih.govsmolecule.comncats.ioncats.ionih.govoup.comnih.gov. This β2-agonist activity is seven times more potent than that observed with labetalol nih.govoup.com. This agonistic property contributes to peripheral vasodilation, which is a crucial mechanism for its blood pressure-lowering effects nih.govsmolecule.comebi.ac.ukncats.ionih.govjst.go.jp.

this compound also exhibits more potent intrinsic sympathomimetic activity (ISA) compared to labetalol ncats.iojst.go.jpmdpi.com. The unique combination of non-selective β-adrenergic blockade and β2-adrenergic agonism contributes to its ability to reduce systemic vascular resistance while maintaining heart rate relatively unchanged nih.govncats.ionih.gov. Among the four isomers, only the (R,R)-isomer (this compound) demonstrates antihypertensive potency comparable to that of the racemic labetalol ebi.ac.uk.

The distinct pharmacological profile of this compound, primarily driven by its potent β-blocking and β2-agonistic activities with minimal α1-blockade, highlights the critical role of stereochemistry in determining the therapeutic properties of adrenergic receptor modulators.

Table 1: Pharmacological Profile of Labetalol Stereoisomers

StereoisomerAlpha-1 Adrenergic Receptor ActivityBeta-Adrenergic Receptor ActivityComparative Potency (vs. Labetalol Racemate)Key Pharmacological Effect
(S,S)Inactive newdrugapprovals.orgwikipedia.orgchiralpedia.comInactive newdrugapprovals.orgwikipedia.orgchiralpedia.com-Inactive
(R,S)Inactive newdrugapprovals.orgwikipedia.orgchiralpedia.comInactive newdrugapprovals.orgwikipedia.orgchiralpedia.com-Inactive
(S,R)Powerful α1-blocker newdrugapprovals.orgwikipedia.orgchiralpedia.comebi.ac.uk-Most of the α-blocking activity ebi.ac.ukα1-blockade
(R,R) (this compound)Negligible α1-blocker nih.govsmolecule.comncats.ioncats.ionih.govncats.ioNon-selective β-blocker newdrugapprovals.orgwikipedia.orgnih.govsmolecule.comncats.ioncats.ionih.govncats.io and partial β2-agonist nih.govsmolecule.comncats.ioncats.ionih.govoup.comnih.gov4x more potent β-blocker nih.govsmolecule.comebi.ac.uk; 7x more potent β2-agonist nih.govoup.com; 1/3 to 1/10 less potent α-blocker newdrugapprovals.orgnih.govebi.ac.ukncats.ioβ-blockade, β2-agonism (vasodilation)

Future Directions and Research Gaps

Mechanistic Elucidation of Hepatotoxicity

A significant research gap for Dilevalol (B1670639) lies in the comprehensive mechanistic elucidation of its associated hepatotoxicity. The New Drug Application (NDA) for this compound was withdrawn due to "evolving evidence of isolated cases of liver toxicity" citeline.com. While most reported cases of hepatotoxicity were considered reversible, one fatality was observed during post-marketing surveillance in Japan citeline.com. The estimated potential incidence of this compound-related hepatotoxicity was reported to be between 0.8 and 1.2 cases per 1,000 patients citeline.com.

Drug-induced liver injury (DILI), particularly its idiosyncratic form (iDILI), remains a major challenge in pharmaceutical development, often leading to drug attrition and withdrawal from the market researchgate.netnih.gov. Idiosyncratic DILI is characterized by its unpredictability and multifactorial pathogenesis, making it difficult to detect in conventional preclinical studies researchgate.netnih.govmdpi.com. Oxidative stress is recognized as a significant mechanism implicated in DILI mdpi.com. Future research needs to precisely identify the molecular and cellular pathways through which this compound or its metabolites induce liver injury. This includes investigating the role of individual patient characteristics, genetic predispositions, and the immune system, which are known contributors to iDILI mdpi.com. The development of advanced in vitro models, such as co-culture systems that incorporate inflammatory stimuli or immune components, is crucial to decipher these complex mechanisms and improve the predictability of such adverse reactions mdpi.com.

Table 1: Reported Incidence of this compound-Associated Hepatotoxicity

Data SourceTotal Patients TreatedCases of HepatotoxicityEstimated Incidence (per 1,000 patients)Outcome
Clinical Trials & Post-marketing Surveillance>176,000 citeline.com17 citeline.com0.8 - 1.2 citeline.comMostly reversible, 1 death citeline.com

Potential for Novel Therapeutic Indications

This compound's pharmacological profile, characterized by nonselective beta blockade and selective beta-2 adrenoceptor agonist activity, confers its antihypertensive effects primarily through arterial vasodilation and a reduction in systemic vascular resistance nih.govnih.gov. Beyond its primary indication for hypertension, preliminary clinical observations suggested additional beneficial effects. For instance, this compound demonstrated the ability to reverse left ventricular hypertrophy in some patients and exhibited a favorable impact on plasma lipid profiles, particularly increasing high-density lipoprotein cholesterol nih.govnih.gov. It was also observed to improve the compliance and distensibility of large arteries nih.gov.

While the compound's development was curtailed due to hepatotoxicity, these observed cardiovascular benefits hint at potential therapeutic applications beyond simple blood pressure reduction. If the underlying mechanisms of its hepatotoxicity could be fully understood and mitigated, or if patient stratification strategies could be developed to identify individuals at low risk, further investigation into these specific cardiovascular benefits could represent a future direction for this compound or its derivatives. This could potentially include its role in managing conditions associated with left ventricular remodeling or dyslipidemia, leveraging its unique vasodilatory and beta-adrenergic properties.

Advanced Preclinical Models for this compound Research

The challenges encountered with this compound underscore the critical need for advanced preclinical models capable of accurately predicting idiosyncratic drug-induced liver injury (iDILI). Traditional preclinical animal models have often proven insufficient in foreseeing such rare but severe adverse events in humans researchgate.netmdpi.comcambridge.org. A significant research gap exists in developing robust in vitro and in vivo models that can reliably recapitulate the complex, multifactorial nature of iDILI researchgate.netmdpi.com.

Future research should focus on establishing more sophisticated preclinical models that integrate key aspects of human physiology and pathology relevant to DILI. This includes the development of humanized animal models, advanced organ-on-a-chip systems, and complex co-culture models that incorporate various liver cell types (e.g., hepatocytes, Kupffer cells, stellate cells) and immune components mdpi.com. Such models could provide a more predictive platform for evaluating the hepatotoxic potential of compounds like this compound, enabling a deeper understanding of metabolic activation pathways, immune-mediated responses, and genetic susceptibilities. The goal is to move beyond conventional toxicity assays to more mechanistically relevant and translationally predictive systems, thereby improving the safety assessment of novel drug candidates.

Translational Research and Clinical Implications

Translational research serves as a vital bridge, aiming to translate fundamental scientific discoveries from the laboratory ("bench") into practical clinical applications for patients ("bed") msjonline.org. The case of this compound highlights a critical challenge within this translational pathway: the failure of preclinical safety assessments to fully predict adverse events that emerge in broader patient populations, ultimately leading to the drug's withdrawal from the market citeline.com.

The clinical implications of this compound's history emphasize the paramount importance of robust translational strategies throughout drug development. Future translational research efforts related to compounds with similar pharmacological profiles or those that showed early signs of idiosyncratic toxicity should prioritize:

Early Detection and Risk Stratification: Developing and validating sensitive and specific biomarkers for DILI that can be applied early in clinical trials to identify patients at risk researchgate.netnih.gov.

Improved Preclinical-to-Clinical Translation: Enhancing the predictive power of preclinical models to better forecast human responses, particularly for idiosyncratic reactions . This involves a continuous feedback loop between preclinical findings and clinical observations.

Understanding Patient Variability: Investigating how genetic, environmental, and physiological factors contribute to individual variability in drug response and susceptibility to adverse reactions mdpi.com.

By addressing these translational gaps, the pharmaceutical industry can improve drug safety profiles, reduce attrition rates during development, and ensure that new therapies reach patients with a more predictable benefit-risk profile. The experience with this compound underscores the ongoing need for rigorous translational science to prevent similar outcomes for future drug candidates.

Q & A

Q. What are the dual mechanisms of action underlying Dilevalol’s antihypertensive effects?

this compound combines nonselective β-adrenoceptor antagonism (blocking β1 and β2 receptors) and selective β2-agonist-mediated vasodilation , reducing peripheral vascular resistance without significantly affecting heart rate. This dual action distinguishes it from pure β-blockers like propranolol and α/β-blockers like labetalol. To validate this, researchers can use in vitro assays (e.g., isolated human coronary arteries) to measure β2-mediated vasodilation and competitive binding studies to quantify receptor affinities .

Q. How do this compound’s pharmacokinetic properties influence dosing regimens in clinical studies?

this compound has an oral bioavailability of ~12% due to first-pass metabolism, an elimination half-life of 8–12 hours, and steady-state plasma concentrations achievable with once-daily dosing. Researchers should design pharmacokinetic studies with repeated dosing phases (e.g., 5-day intervals) to assess accumulation and dose-response relationships. HPLC or fluorimetric detection methods are recommended for plasma concentration monitoring .

Q. What experimental models are optimal for evaluating this compound’s hemodynamic effects?

Spontaneously hypertensive rats (SHRs) and renal hypertensive dogs are validated models for studying its antihypertensive efficacy. Key endpoints include peripheral vascular resistance , cardiac output, and arterial compliance. In humans, non-invasive techniques like Doppler ultrasound can assess brachial artery flow-mediated dilation to confirm β2-agonist activity .

Q. How does this compound’s stereoisomerism impact its pharmacological profile compared to labetalol?

As the R,R-isomer of labetalol, this compound retains β-blocking potency but lacks α1-blocking activity. Researchers should perform chiral separation techniques (e.g., high-performance liquid chromatography) and comparative in vivo studies to isolate stereoisomer-specific effects. For example, β2-agonist-mediated vasodilation in this compound is 4.7x stronger than in racemic labetalol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β2-receptor binding affinity data for this compound?

Discrepancies in β2-receptor binding may arise from tissue-specific receptor density or assay conditions. To address this, use radioligand displacement assays (e.g., with [³H]-CGP 12177) in human vascular tissues and compare results across species. Co-administration with selective antagonists like ICI 118,551 can confirm β2-specific agonism .

Q. What methodologies best assess this compound’s hepatotoxicity risks, given its structural similarity to labetalol?

Molecular docking studies (e.g., using AutoDock 4.2) can predict interactions with multidrug resistance protein 1 (MDR1), linked to drug-induced liver injury (DILI). Validate findings with in vitro hepatocyte cultures and monitor serum transaminase levels in clinical trials. Cross-reference pharmacovigilance databases for historical hepatotoxicity patterns .

Q. How should researchers design trials to evaluate this compound’s efficacy in resistant hypertension without confounding orthostatic hypotension?

Use double-blind, placebo-controlled trials with ambulatory blood pressure monitoring (ABPM) to capture 24-hour efficacy. Exclude patients on recent β-blockers to avoid antagonism. Stratify by demographics (e.g., age, race), as response varies (e.g., reduced efficacy in Black males) .

Q. What statistical approaches quantify the relationship between this compound’s plasma concentration and antihypertensive response?

Apply Langmuir maximum effect (Emax) models to correlate steady-state plasma concentrations with blood pressure reduction. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) parameters .

Q. How can in silico models predict this compound’s β2-agonist activity in comorbid populations (e.g., asthmatics)?

Develop physiologically based pharmacokinetic (PBPK) models incorporating β2-receptor polymorphisms (e.g., Arg16Gly). Validate with bronchial smooth muscle relaxation assays and clinical spirometry data to ensure minimal β1-mediated bronchoconstriction .

Q. What strategies mitigate bias in historical clinical data comparisons between this compound and other antihypertensives?

Conduct meta-analyses adjusting for trial design heterogeneity (e.g., dosing, patient demographics). Use propensity score matching to compare this compound with ACE inhibitors or calcium channel blockers in real-world datasets, controlling for confounders like renal function .

Methodological Considerations

  • Experimental Design : Prioritize randomized crossover studies to control for inter-subject variability .
  • Data Analysis : Employ ANOVA for dose-response comparisons and Kaplan-Meier survival analysis for adverse event monitoring .
  • Ethical Compliance : Ensure hepatic function monitoring in trials, given historical hepatotoxicity concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilevalol
Reactant of Route 2
Dilevalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.